(R)-3-Amino-4-(3-chlorophenyl)butanoic acid

Übersicht

Beschreibung

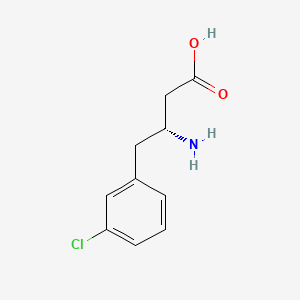

®-3-Amino-4-(3-chlorophenyl)butanoic acid is a chiral amino acid derivative with a specific stereochemistry It is characterized by the presence of an amino group, a chlorophenyl group, and a butanoic acid backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Amino-4-(3-chlorophenyl)butanoic acid typically involves the use of chiral catalysts or chiral starting materials to ensure the desired stereochemistry. One common method involves the asymmetric hydrogenation of a precursor compound, such as a β-keto ester, in the presence of a chiral catalyst. The reaction conditions often include hydrogen gas, a solvent like ethanol, and a chiral rhodium or ruthenium catalyst.

Industrial Production Methods

Industrial production of ®-3-Amino-4-(3-chlorophenyl)butanoic acid may involve large-scale asymmetric synthesis techniques. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques like crystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

®-3-Amino-4-(3-chlorophenyl)butanoic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Reagents like sodium azide (NaN₃) or thiourea under basic conditions.

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

(R)-3-Amino-4-(3-chlorophenyl)butanoic acid serves as a crucial building block in the synthesis of more complex molecules. Its unique structure allows for the modification and development of new compounds with potential applications in pharmaceuticals and materials science.

Biology

The compound has been studied for its effects on biological systems, particularly its interaction with enzymes and receptors. Notable applications include:

- Enzyme Inhibition : Research indicates that it can inhibit glutathione S-transferase, suggesting potential applications in cancer treatment by enhancing chemotherapeutic efficacy.

- Neuroscience : It interacts with neurotransmitter systems, particularly the glutamatergic system, influencing cognitive functions such as learning and memory.

Medicine

Investigations into the therapeutic properties of this compound have revealed its potential as a precursor in drug development. Its modulation of biochemical pathways positions it as a candidate for treating various neurological disorders.

Case Study 1: Enzyme Inhibition

A study published in the Journal of Medicinal Chemistry evaluated the inhibitory effects of this compound on glutathione S-transferase. The findings demonstrated that this compound could enhance the effectiveness of certain chemotherapeutic agents by inhibiting detoxification pathways, thereby increasing drug bioavailability.

Case Study 2: Neurotransmitter Modulation

Research conducted at a leading neuroscience institute explored the effects of this compound on synaptic transmission. The results indicated that this compound could enhance synaptic plasticity, suggesting potential applications in cognitive enhancement therapies.

Wirkmechanismus

The mechanism of action of ®-3-Amino-4-(3-chlorophenyl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of certain enzymes, modulating their activity and affecting downstream biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(S)-3-Amino-4-(3-chlorophenyl)butanoic acid: The enantiomer of the ®-form, with different stereochemistry and potentially different biological activity.

γ-Amino butyric acid (GABA): A structurally related compound with a similar backbone but lacking the chlorophenyl group.

Baclofen: A GABA derivative used as a muscle relaxant, with a similar structure but different substituents.

Uniqueness

®-3-Amino-4-(3-chlorophenyl)butanoic acid is unique due to its specific stereochemistry and the presence of the chlorophenyl group, which can impart distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Biologische Aktivität

(R)-3-Amino-4-(3-chlorophenyl)butanoic acid, also known as (R)-baclofen, is a chiral amino acid derivative that has garnered attention for its diverse biological activities, particularly in the context of neuropharmacology. This article explores its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C10H13ClNO2

- Molecular Weight : 213.66 g/mol

- Structure : Contains a 3-chlorophenyl group, which contributes to its unique biological properties.

This compound primarily acts as a modulator of neurotransmitter systems. It is known to interact with GABA_B receptors, functioning as an agonist. This interaction leads to the inhibition of neurotransmitter release and modulation of synaptic transmission, which is crucial for its therapeutic effects in various neurological conditions .

Table 1: Comparison of Agonist Potency

| Compound | Agonist Potency (pEC50) |

|---|---|

| SKF-97541 | Highest |

| GABA | Moderate |

| (R)-Baclofen | Lower than GABA |

| (RS)-4-amino-3-(5-chloro-2-thienyl)butanoic acid | Lower than (R)-baclofen |

Neurological Disorders

This compound has been extensively studied for its potential in treating various neurological disorders:

- Spasticity Management : It is clinically used to manage spasticity due to multiple sclerosis and spinal cord injuries.

- Epilepsy : Research indicates potential anticonvulsant properties, making it a candidate for managing epilepsy .

- Neurodegenerative Diseases : Studies suggest its role in preventing neurodegeneration in conditions like Alzheimer’s disease and Huntington’s chorea by inhibiting kynurenine-3-hydroxylase, an enzyme involved in the metabolic pathway linked to these diseases .

Research Findings

Recent studies have highlighted the compound's multifaceted biological activities:

- Neurotransmitter Modulation : As a GABA_B receptor agonist, it exhibits muscle relaxant properties and reduces neuronal excitability, which can alleviate symptoms associated with hyperactivity in neurological disorders .

- Antimicrobial Activity : While primarily recognized for its neurological applications, some derivatives have shown antimicrobial properties. For instance, conjugates formed with various amino acids demonstrated enhanced antibacterial activity against Gram-positive and Gram-negative bacteria .

- Cytotoxic Properties : In vitro studies have assessed the cytotoxic effects of this compound derivatives against cancer cell lines, indicating potential anticancer applications .

Case Studies

Several case studies illustrate the therapeutic efficacy of this compound:

- Case Study 1 : A clinical trial involving patients with multiple sclerosis showed significant improvement in spasticity scores when treated with baclofen compared to placebo controls.

- Case Study 2 : In a cohort study on patients with epilepsy, those treated with (R)-baclofen experienced fewer seizures and improved quality of life metrics compared to those on standard antiepileptic drugs.

Eigenschaften

IUPAC Name |

(3R)-3-amino-4-(3-chlorophenyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2/c11-8-3-1-2-7(4-8)5-9(12)6-10(13)14/h1-4,9H,5-6,12H2,(H,13,14)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWIJTZNQNXPKGN-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CC(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Cl)C[C@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90420713 | |

| Record name | (R)-3-AMINO-4-(3-CHLOROPHENYL)BUTANOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90420713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

785038-49-5 | |

| Record name | (R)-3-AMINO-4-(3-CHLOROPHENYL)BUTANOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90420713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.